Higher Electrical Conductivity vs. CrSi₂
Bulk chromium monosilicide (CrSi) is a metallic conductor with an electrical resistivity of approximately 2×10⁻⁴ Ω·cm (200 μΩ·cm) [1]. In contrast, bulk chromium disilicide (CrSi₂) is a narrow-gap p-type semiconductor with electrical resistivity on the order of 10⁻³ Ω·cm (1,000 μΩ·cm) [2]. This represents an approximately 5-fold difference in resistivity, positioning CrSi as the superior intrinsic conductor among chromium silicides for applications requiring low-resistance contacts or interconnects.
| Evidence Dimension | Room-temperature electrical resistivity |
|---|---|
| Target Compound Data | ~2×10⁻⁴ Ω·cm (200 μΩ·cm) |
| Comparator Or Baseline | CrSi₂: ~10⁻³ Ω·cm (1,000 μΩ·cm) |
| Quantified Difference | CrSi resistivity is approximately 5× lower (higher conductivity) |
| Conditions | Bulk polycrystalline samples; room temperature |
Why This Matters
For thin-film resistor, contact metallization, or conductive composite applications, CrSi's lower intrinsic resistivity eliminates the need for doping or nanostructuring required by CrSi₂ to achieve comparable conductivity.
- [1] Shinoda, D. & Asanabe, S. (1966). Magnetic Properties of Silicides of Iron Group Transition Elements. Journal of the Physical Society of Japan, 21(3), 555. DOI: 10.1143/JPSJ.21.555. Via Wikipedia: Chromium(IV) silicide. View Source
- [2] Abd El Qader, M. et al. (2013). Structural, electrical, and thermoelectric properties of CrSi₂ thin films. Thin Solid Films, 545, 100–105. DOI: 10.1016/j.tsf.2013.07.053. View Source
